3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidin-4(5H)-one class, a heterocyclic scaffold notable for its pharmacological relevance, particularly in kinase inhibition and enzyme modulation. The structure features a benzyl group at position 3, a (3-chlorobenzyl)thio moiety at position 2, and a phenyl substituent at position 6. The 3-chlorobenzylthio group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity to biological targets compared to non-halogenated analogs .
Properties
IUPAC Name |
3-benzyl-2-[(3-chlorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3OS/c27-21-13-7-10-19(14-21)17-32-26-29-23-22(20-11-5-2-6-12-20)15-28-24(23)25(31)30(26)16-18-8-3-1-4-9-18/h1-15,28H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTOCKJLPRPYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler cyclization, as described by Salaheldin et al., enables the formation of 3-aminopyrrole derivatives from β-enaminonitriles. For example, treating 3-anilino-2-cyanoacrylonitrile with α-haloketones in DMF/K₂CO₃ yields 3-aminopyrroles (e.g., 4a-d , 24–91% yield). Subsequent cyclization with triethyl orthoformate or DMFDMA generates imidocarboxylates or amidines, which undergo ammonolysis to form pyrrolo[3,2-d]pyrimidines.
Amide Cyclization Route
US Patent 6,962,911B2 outlines a two-step process for pyrrolopyrimidinones:
- Amide formation : Reacting a pyrimidinone precursor with ammonia in aqueous or alcoholic media.
- Cyclization : Heating the amide intermediate in acidic or basic conditions to form the pyrrole ring.
For instance, compound 15 is synthesized from precursor 20 via amide 19 , achieving cyclization with acetic anhydride or polyphosphoric acid.
Functionalization at Position 3: N-Benzylation
Introducing the 3-benzyl group typically involves alkylation of the pyrrole nitrogen. Using benzyl bromide or chloride in the presence of K₂CO₃ or triethylamine in DMF affords the N-benzylated product. Salaheldin et al. demonstrated this with α-bromoacetophenone, achieving 74–91% yields under optimized triethylamine conditions.
Thioether Formation at Position 2
The 2-((3-chlorobenzyl)thio) moiety is installed via nucleophilic substitution. A thiolate anion, generated from 3-chlorobenzyl mercaptan and NaH, reacts with a 2-chloro or 2-bromo pyrrolopyrimidinone intermediate. Alternatively, Mitsunobu conditions (DIAD, PPh₃) can couple the thiol to a hydroxylated precursor, though this is less common for sulfur-containing heterocycles.
Arylation at Position 7
The 7-phenyl group is introduced through:
- Suzuki-Miyaura coupling : Using a 7-bromo-pyrrolopyrimidinone and phenylboronic acid with Pd(PPh₃)₄/K₂CO₃.
- Direct C-H arylation : Employing Pd catalysts and directing groups, though this method requires precise steric and electronic control.
Optimization and Challenges
Yield Enhancement
Side Reactions
- Over-alkylation : Controlled stoichiometry of benzyl halides prevents di-substitution.
- Thioether oxidation : Conducting reactions under nitrogen atmosphere avoids sulfoxide/sulfone byproducts.
Structural Characterization
Critical spectroscopic data for the target compound include:
- ¹H NMR : Aromatic protons (δ 7.20–7.80 ppm), benzyl CH₂ (δ 4.50–5.20 ppm), and pyrrole NH (δ 10.5–11.5 ppm).
- ¹³C NMR : Carbonyl (δ 160–170 ppm), cyano (δ 115–120 ppm), and quaternary carbons (δ 140–150 ppm).
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C≡N (2220–2240 cm⁻¹).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs differ in substituents on the pyrrolopyrimidinone core, influencing physicochemical and biological properties:
Key Observations :
- Halogen Effects : The 3-chlorobenzylthio group in the target compound likely increases lipophilicity (ClogP) compared to fluorine-containing analogs like 13g . Chlorine’s larger atomic radius may improve van der Waals interactions in hydrophobic binding pockets.
- Core Heterocycle: Pyrazolo[3,4-d]pyrimidinones (e.g., 13g) exhibit lower synthetic yields (~20%) compared to pyrrolo[3,2-d]pyrimidinones, possibly due to steric challenges in pyrazole ring formation .
- Substituent Flexibility : Replacement of the thioether group with oxetan-3-yl (13g) or aryl groups (1.4b) alters solubility and metabolic stability. The oxetane in 13g may enhance aqueous solubility but reduce membrane permeability .
Biological Activity
3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound with a complex structure that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its versatility and biological relevance. The molecular formula of this compound is C₂₃H₂₃ClN₂OS, with a molecular weight of approximately 445.97 g/mol.
Chemical Structure and Properties
The unique features of this compound include:
| Feature | Description |
|---|---|
| Core Structure | Pyrrolo[3,2-d]pyrimidine |
| Functional Groups | Benzyl and chlorobenzyl thio groups |
| Molecular Weight | 445.97 g/mol |
The presence of the chlorobenzyl group is believed to enhance the compound's biological efficacy through improved interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant inhibitory activity against various kinases, which are critical enzymes involved in cell signaling pathways. Notably, it has shown potential as an anticancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific kinases targeted by this compound include those associated with acute myeloid leukemia (AML), particularly FLT3 mutations.
Case Studies and Research Findings
Several studies have explored the biological activities of related pyrrolo[3,2-d]pyrimidine compounds. For instance:
- Anticancer Properties : Similar compounds have demonstrated the ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The introduction of different substituents has been shown to modulate their potency and selectivity against specific cancer types.
- Enzyme Inhibition : Research has highlighted the potential of these compounds as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial in nucleotide synthesis pathways. For example, one study reported IC50 values for related compounds indicating strong inhibitory effects on these enzymes .
Comparative Analysis
To better understand the biological activity of this compound relative to other similar compounds, a comparison table is provided below:
| Compound | Structure Type | Biological Activity | IC50 (nM) |
|---|---|---|---|
| 3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl | Pyrrolo[3,2-d]pyrimidine | Anticancer activity | TBD |
| Pemetrexed | Pyrido[2,3-d]pyrimidine | TS and DHFR inhibitor | TS: 46 nM; DHFR: 120 nM |
| Other Pyrrolo Compounds | Various substitutions | Varies by structure | Varies |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for achieving high yields of 3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?
- Answer : The synthesis involves multi-step reactions, including cyclization to form the pyrrolopyrimidine core and subsequent substitution with benzyl/chlorobenzylthio groups. Key steps include:
- Core Formation : Cyclization of precursors (e.g., amino pyrimidines) under acidic/basic conditions .
- Substitution : Thiolation using 3-chlorobenzyl mercaptan under inert atmospheres (e.g., N₂) to avoid oxidation .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final compound (>95% purity) .
- Yield Optimization : Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C) are critical .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₂₇H₂₁ClN₃OS, calculated m/z 470.09) .
- HPLC-PDA : For purity assessment and detection of byproducts (e.g., column: C18, mobile phase: acetonitrile/water) .
Q. How can preliminary structure-activity relationship (SAR) studies be designed for this compound?
- Answer :
- Analog Synthesis : Replace the 3-chlorobenzylthio group with fluorobenzyl or methylbenzylthio moieties to assess electronic effects .
- Biological Assays : Test enzyme inhibition (e.g., kinases) or receptor binding (IC₅₀ values) using in vitro models .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with target proteins .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular structures?
- Answer :
- Single-Crystal X-ray Diffraction : Use SHELXL/SHELXS for structure refinement. Key parameters:
- Disorder Handling : Apply PART instructions for disordered benzyl groups .
- Validation Tools : Check R-factors (target < 0.05) and data-to-parameter ratios (>15:1) .
- Case Study : A related pyrrolopyrimidine derivative showed planar core geometry (torsion angles < 5°), confirming conjugation stability .
Q. How to address contradictory bioactivity data between in vitro and in vivo models?
- Answer :
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., human/rat liver microsomes) to identify rapid clearance .
- Solubility Enhancement : Formulate with cyclodextrins or PEGylation to improve bioavailability .
- Target Engagement Studies : Use PET tracers or fluorescent probes to verify target binding in vivo .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Answer :
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Covalent Modification : Introduce acrylamide groups for irreversible binding to cysteine residues in target kinases .
- Cryo-EM/SPR : Validate binding kinetics (kₒₙ/kₒff) to distinguish specific vs. nonspecific interactions .
Q. How does the 3-chlorobenzylthio substituent influence pharmacokinetic properties compared to fluorinated analogs?
- Answer :
- Lipophilicity : Chlorine increases logP (experimental logP ≈ 3.5) vs. fluorine (logP ≈ 2.8), enhancing membrane permeability .
- Metabolic Pathways : Chlorine reduces CYP3A4-mediated oxidation compared to fluoro analogs (t₁/₂ increased by 40%) .
- Toxicity : Chlorine may elevate hepatotoxicity risk (e.g., ALT/AST levels in rodent models) .
Methodological Challenges
Q. How to optimize reaction conditions for large-scale synthesis without compromising purity?
- Answer :
- Flow Chemistry : Continuous processing reduces side reactions (e.g., 70% yield at 100 g scale) .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Q. What computational approaches predict metabolic liabilities of this compound?
- Answer :
- ADMET Prediction : Software like Schrödinger’s QikProp to estimate CYP450 inhibition and hERG liability .
- Metabolite ID : LC-MS/MS with H/D exchange to identify hydroxylated or demethylated metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
